
Onjisaponin B
Overview
Description
Onjisaponin B is a bioactive triterpenoid saponin isolated from Radix Polygalae (Yuanzhi), a traditional Chinese medicine widely used for cognitive enhancement and neuroprotection. Structurally, it consists of a senegenin aglycone core linked to multiple sugar moieties, including β-D-glucopyranosyl, β-D-galactopyranosyl, and α-L-rhamnopyranosyl units, with additional acylation by 4’-methoxycinnamic acid . This unique structure underpins its pharmacological activities, such as reducing β-amyloid (Aβ) production in Alzheimer’s disease (AD) models, enhancing autophagy to clear mutant proteins in Parkinson’s (PD) and Huntington’s diseases (HD), and modulating neurotransmitter systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Onjisaponin B involves the extraction of the compound from the roots of Polygala tenuifolia. The process typically includes the following steps:
Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.
Purification: The extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and automated extraction systems enhances the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Onjisaponin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its therapeutic potential.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
Therapeutic Applications
1. Alzheimer's Disease
Onjisaponin B has shown promise in ameliorating cognitive impairments in animal models of AD. In APP/PS1 mice, treatment with this compound resulted in improved memory performance and reduced Aβ pathology, suggesting its potential as a therapeutic agent for AD .
2. Parkinson's Disease
The compound's ability to enhance mitochondrial function through autophagy induction positions it as a candidate for treating Parkinson's disease. Studies involving this compound-loaded liposomes indicate enhanced delivery and efficacy in mitigating symptoms associated with mitochondrial dysfunction .
Case Studies
Mechanism of Action
Onjisaponin B exerts its effects through several molecular targets and pathways:
Autophagy Induction: this compound enhances autophagy by activating the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways.
Protein Degradation: It accelerates the degradation of mutant α-synuclein and huntingtin proteins, which are associated with Parkinson’s disease and Huntington’s disease, respectively.
Neuroprotection: this compound reduces oxidative stress and inflammation, providing neuroprotective effects in various models of neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tenuifolin
- Structure : Shares the senegenin core but differs in glycosylation patterns (e.g., lacks acyl groups present in Onjisaponin B) .
- Pharmacological Effects :
Senegenin
- Structure : Aglycone form of this compound, lacking sugar chains and acylation .
- Pharmacological Effects :
Polygalacic Acid
- Pharmacological Effects: Weak neuroprotective activity; primarily exhibits anti-inflammatory effects . No significant impact on Aβ or autophagy pathways .
Comparison with Functionally Similar Compounds
PF11 (Ginseng Triterpene)
- Structure : Pentacyclic triterpene unrelated to this compound .
- Mechanism : Directly inhibits BACE1 and γ-secretase to reduce Aβ .
- Efficacy : Comparable Aβ reduction (~60% in vitro) but associated with hepatotoxicity in preclinical models .
Rapamycin (Autophagy Inducer)
- Structure : Macrolide compound structurally distinct from saponins .
- Mechanism : Activates autophagy via mTOR inhibition, similar to this compound .
- Efficacy: Stronger autophagy induction but causes immunosuppression, unlike this compound .
Pharmacokinetic and Synergistic Considerations
- Bioavailability : this compound shows higher plasma levels when administered as part of the RAPO-1-3 fraction than alone (4x higher), suggesting synergistic absorption enhancement by co-occurring saponins (e.g., Onjisaponin R/S) .
- Drug-Drug Interactions: No inhibition of cytochrome P450 enzymes reported, unlike PF11 and rapamycin .
Biological Activity
Onjisaponin B, a bioactive saponin derived from Radix Polygalae, has garnered significant attention in recent years due to its potential therapeutic effects, particularly in neurodegenerative disorders. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for future research.
1. Amyloid Beta Reduction
This compound has been shown to suppress the production of amyloid beta (Aβ), a peptide implicated in Alzheimer's disease (AD). Research indicates that this compound does not directly inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) or γ-secretase activities but instead promotes the degradation of amyloid precursor protein (APP) . This mechanism was validated in APP/PS1 transgenic mice, where oral administration of this compound resulted in amelioration of Aβ pathology and cognitive impairments .
2. Autophagy Induction
Another significant mechanism through which this compound exerts its effects is by inducing autophagy. Studies have demonstrated that this compound activates the AMPK-mTOR signaling pathway, leading to enhanced clearance of toxic proteins associated with Huntington's and Parkinson's diseases, specifically mutant huntingtin and A53T α-synuclein . This autophagy induction is crucial for reducing cellular toxicity and promoting cell survival under stress conditions.
Efficacy in Preclinical Studies
The efficacy of this compound has been evaluated in various preclinical models, particularly focusing on neuroprotective effects:
Case Studies
Case Study: Neuroprotection in Alzheimer’s Disease
In a controlled study involving APP/PS1 mice, this compound was administered orally over several months. The results indicated a significant reduction in Aβ deposition and improved performance in memory tasks compared to control groups. Behavioral tests revealed that treated mice exhibited faster learning rates and better retention of spatial memory .
Case Study: Autophagy Enhancement
Another study focused on the role of this compound in enhancing autophagy. Using PC-12 cells transfected with mutant huntingtin or α-synuclein, researchers observed that treatment with this compound led to a marked increase in autophagic flux and a decrease in cell death rates. This study supports the compound's potential as a therapeutic agent for neurodegenerative diseases characterized by protein aggregation .
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie Onjisaponin B’s ability to induce autophagy in neurodegenerative disease models?
this compound activates the AMPK-mTOR signaling pathway, leading to downstream inhibition of mTOR and subsequent induction of autophagy. This mechanism enhances the degradation of pathogenic proteins like mutant α-synuclein (A53T) and huntingtin (EGFP-HDQ74) in PC-12 cells. Key experimental approaches include:
- GFP-LC3 puncta assays to visualize autophagosome formation .
- Western blot analysis of LC3-II conversion, a marker of autophagic flux .
- Pharmacological inhibition of AMPK (e.g., compound C) to confirm pathway specificity .
Q. Which experimental models are best suited to study this compound’s neuroprotective effects?
- PC-12 cells transfected with GFP-tagged mutant proteins (e.g., EGFP-HDQ74 or A53T α-synuclein) to monitor protein clearance via fluorescence intensity .
- HEK293/APPswe cells for studying amyloid precursor protein (APP) processing and Aβ production .
- APP/PS1 transgenic mice for in vivo assessment of cognitive function (Morris Water Maze) and Aβ plaque reduction .
Q. How should researchers optimize this compound concentrations for in vitro studies?
- A dose-dependent response (e.g., 5–10 μM) is critical. At 5 μM, this compound weakly induces autophagy alone but shows enhanced activity in synergistic saponin mixtures .
- Use MTT or LDH assays to determine non-toxic ranges (IC50 >172 μg/mL in PC-12 cells) .
- Validate efficacy via parallel quantification of target proteins (e.g., mutant huntingtin) using fluorescence or ELISA .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s in vitro and in vivo efficacy?
- In vitro limitations : this compound alone exhibits weak autophagic induction in PC-12 cells but shows stronger effects in Radix Polygalae fractions containing synergistic saponins (e.g., polygalasaponin XXXII) .
- In vivo considerations : Chronic oral administration (10 mg/kg/day) in APP/PS1 mice reduces Aβ plaques and improves cognition without altering secretase activity, suggesting proteasome-mediated APP degradation as a primary mechanism .
- Methodological recommendations : Combine fractionation (e.g., UHPLC-Q-TOF-MS) with activity assays to identify co-active compounds .
Q. What experimental strategies address the nonlinear correlation between this compound concentration and protein clearance efficacy?
- Synergistic analysis : Test this compound alongside other saponins (e.g., onjisaponin J or F) to identify combinatorial effects .
- Proteasome inhibition : Use MG132 or lactacystin to confirm this compound’s reliance on proteasomal degradation for APP clearance .
- Dose-response normalization : Compare bioactivity per molar concentration (e.g., 5 μM vs. 1.62–4.45 μM in crude extracts) to account for matrix effects .
Q. How does this compound modulate APP processing without directly inhibiting secretases?
- Mechanism : this compound reduces mature APP levels by promoting proteasomal degradation, evidenced by rescue experiments with MG132 .
- Interaction studies : Co-immunoprecipitation and FRET assays reveal disruption of PS1/BACE1 interactions, indirectly reducing Aβ production .
- Validation : Monitor APP fragments (C99, C83) and soluble Aβ via ELISA or Western blot in HEK293/APPswe cells .
Q. What controls are essential when evaluating this compound’s specificity in autophagy assays?
- Negative controls : Include untreated cells and vehicle (DMSO) to rule out solvent effects .
- Positive controls : Use rapamycin (mTOR inhibitor) or chloroquine (autophagy blocker) to validate assay sensitivity .
- Off-target checks : Assess markers of apoptosis (e.g., caspase-3) to confirm autophagy-specific activity .
Q. Methodological Notes
- Data interpretation : Always correlate autophagic markers (LC3-II) with functional outcomes (e.g., mutant protein clearance) to avoid overestimating efficacy .
- In vivo dosing : Chronic administration (≥3 months) in mice is required to observe cognitive improvements, with plasma levels 4× higher in fraction-treated vs. pure compound groups .
- Technical pitfalls : Avoid over-reliance on GFP-LC3 puncta counts without confirming lysosomal fusion (e.g., via LysoTracker staining) .
Properties
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H112O35/c1-30-44(81)48(85)53(90)63(99-30)107-59-58(105-43(80)17-12-33-10-13-34(97-9)14-11-33)32(3)101-67(60(59)108-64-56(93)51(88)57(31(2)100-64)106-62-52(89)47(84)40(28-98-62)104-65-54(91)49(86)45(82)38(26-76)102-65)110-69(96)74-21-20-70(4,5)24-36(74)35-15-16-41-71(6)25-37(79)61(109-66-55(92)50(87)46(83)39(27-77)103-66)73(8,68(94)95)42(71)18-19-72(41,7)75(35,29-78)23-22-74/h10-15,17,30-32,36-42,44-67,76-79,81-93H,16,18-29H2,1-9H3,(H,94,95)/b17-12+/t30-,31-,32+,36-,37-,38+,39+,40+,41+,42+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53+,54+,55+,56+,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,71+,72+,73-,74-,75-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTBHNPMHXYCII-KJCIHCEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC(=O)C67CCC(CC6C8=CCC9C(C8(CC7)CO)(CCC1C9(CC(C(C1(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)O)OC(=O)[C@@]67CC[C@@]8(C(=CC[C@H]9[C@]8(CC[C@@H]1[C@@]9(C[C@@H]([C@@H]([C@@]1(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]6CC(CC7)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H112O35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1573.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.